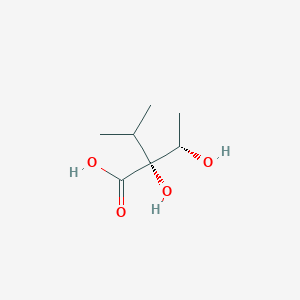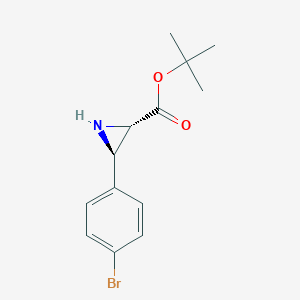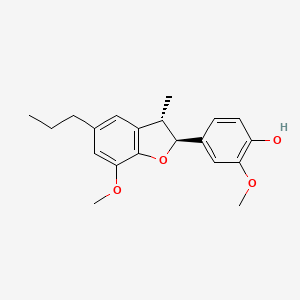
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran is a heterocyclic compound with the molecular formula C20H24O4. It is known for its complex structure, which includes a benzofuran ring substituted with various functional groups. This compound is also referred to by its IUPAC name, Phenol, 4-(2,3-dihydro-7-methoxy-3-methyl-5-propyl-2-benzofuranyl)-2-methoxy-,Trans- (9Cl) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethoxyphenyl propylmethylmethoxybenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate phenolic precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance reaction rates and minimize by-products. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the formulation of cosmetics and skincare products due to its skin-conditioning properties
Wirkmechanismus
The mechanism of action of hydroxymethoxyphenyl propylmethylmethoxybenzofuran involves its interaction with various molecular targets. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling Modulation: Modulating signaling pathways that control cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran is unique due to its specific substitution pattern on the benzofuran ring. Similar compounds include:
Methoxybenzofuran: Lacks the propyl and additional methoxy groups.
Propylbenzofuran: Lacks the methoxy groups.
Hydroxybenzofuran: Lacks the methoxy and propyl groups.
Eigenschaften
CAS-Nummer |
51267-48-2 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C20H24O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h7-12,19,21H,5-6H2,1-4H3/t12-,19-/m0/s1 |
InChI-Schlüssel |
KXTZWNLTEJAHKW-BUXKBTBVSA-N |
Isomerische SMILES |
CCCC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC |
Kanonische SMILES |
CCCC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






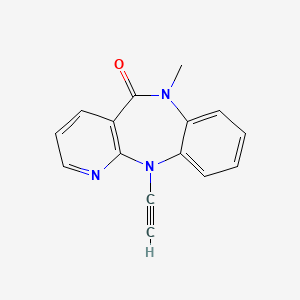
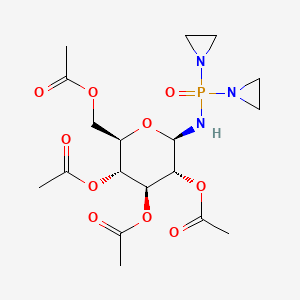
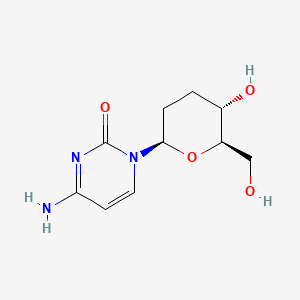

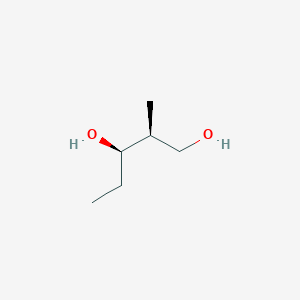

![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

